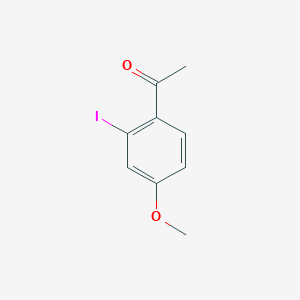

2'-Iodo-4'-methoxyacetophenone

Description

2'-Iodo-4'-methoxyacetophenone (CAS: 79324-77-9) is a halogenated acetophenone derivative with a methoxy (-OCH₃) group at the 4'-position and an iodine atom at the 2'-position of the aromatic ring. Its molecular formula is C₉H₉IO₂, with a molecular weight of 276.07 g/mol. This compound is structurally characterized by the acetophenone backbone, where the iodine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) in pharmaceutical synthesis . The methoxy group contributes to electron-donating effects, modulating the compound's electronic properties and solubility.

Properties

IUPAC Name |

1-(2-iodo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZYEVZKQRWVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Iodo-4’-methoxyacetophenone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3,4-dimethoxyacetophenone with cupric bromide in a refluxing chloroform-ethyl acetate mixture . Another method includes the preparation by Hoesch condensation of orcinol with methoxyacetonitrile .

Industrial Production Methods

Industrial production methods for 2’-Iodo-4’-methoxyacetophenone often involve the use of cost-effective and scalable processes. For example, the preparation method of 2,4-dimethoxyacetophenone, which is a related compound, involves the use of 1,3-dimethoxybenzene as a raw material, with the addition of a solvent and Lewis acid, followed by hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2’-Iodo-4’-methoxyacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include cupric bromide, chloroform, ethyl acetate, and methoxyacetonitrile . The reactions typically occur under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce ketones and alcohols, respectively.

Scientific Research Applications

2’-Iodo-4’-methoxyacetophenone has diverse applications in scientific research due to its unique properties. It is valuable for studying organic synthesis, medicinal chemistry, and material science. In medicinal chemistry, it serves as a precursor for the synthesis of various bioactive compounds. In material science, it is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Iodo-4’-methoxyacetophenone involves its interaction with molecular targets and pathways within biological systems. As an acetophenone derivative, it can act as a secondary metabolite, contributing to the suitability of the species for survival . The compound may exert its effects through various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Position Variations

Table 1: Key Properties of 2'-Iodo-4'-methoxyacetophenone and Halogenated Analogs

Key Observations:

Halogen Effects: Iodine (2'-Iodo analog) increases molecular weight and lipophilicity (higher logP) compared to bromine (2-Bromo analog, logP = 2.1) and fluorine (2'-Fluoro analog, logP ~1.8). This enhances solubility in organic solvents, favoring use in hydrophobic reaction environments . Reactivity: Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br or C-F) make this compound more reactive in nucleophilic substitution and metal-catalyzed cross-couplings .

Functional Analogs: Hydroxy and Methoxy Derivatives

Table 2: Comparison with Hydroxy and Mixed-Functional Analogs

Key Observations:

Hydroxy vs. Iodo Substitution: 2'-Hydroxy-4'-methoxyacetophenone exhibits significant antioxidant and anti-inflammatory properties due to the phenolic -OH group . In contrast, the iodine substituent in this compound prioritizes synthetic utility over bioactivity. Hydroxy derivatives are more polar (lower logP ~4.28 for tert-butyldimethylsilyl ether derivative) , while iodo analogs are lipophilic.

Trifluoromethyl Analogs: The -CF₃ group in 4'-Methoxy-2,2,2-trifluoroacetophenone introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group. This may alter reactivity in electrophilic aromatic substitution .

Biological Activity

2'-Iodo-4'-methoxyacetophenone, also known by its CAS number 90347-63-0, is an organic compound that has garnered attention for its potential biological activities. Its structure includes an iodo substituent and a methoxy group on a phenyl ring, which may influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The molecular structure includes:

- Iodo group : Enhances electrophilicity, potentially increasing reactivity.

- Methoxy group : May contribute to lipophilicity and influence binding interactions with biological targets.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉IO₂ |

| Molecular Weight | 292.08 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The compound has also been investigated for its antitumor properties. A notable study explored its effects on cancer cell lines, revealing that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was determined to be approximately 25 µM.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Antioxidant Activity : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

Study on Antimicrobial Efficacy

A study conducted by Nath et al. (2021) evaluated the antimicrobial efficacy of various derivatives of acetophenones, including this compound. The results demonstrated that the compound showed superior activity compared to other derivatives, highlighting its potential use as an antibacterial agent in pharmaceutical formulations.

Investigation of Antitumor Effects

In a separate investigation published in the Journal of Medicinal Chemistry, researchers assessed the antitumor effects of this compound on human breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis and found that treatment with the compound significantly increased the percentage of apoptotic cells compared to untreated controls.

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 50 µg/mL against S. aureus | Nath et al., 2021 |

| Antitumor | IC50 = 25 µM in breast cancer | Journal of Medicinal Chemistry |

| Apoptosis Induction | Increased apoptotic cells | Journal of Medicinal Chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.